molecular formula C12H18N2O2S B2456989 1-(4-Methylphenyl)sulfonyl-1,4-diazepane CAS No. 872103-28-1

1-(4-Methylphenyl)sulfonyl-1,4-diazepane

Cat. No. B2456989
CAS RN: 872103-28-1
M. Wt: 254.35
InChI Key: LBZDXFSGDLAAAZ-UHFFFAOYSA-N
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Description

“1-(4-Methylphenyl)sulfonyl-1,4-diazepane” is a chemical compound . It is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,4-diazepines, including derivatives like “this compound”, has been a subject of interest for many scientists due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses various synthetic schemes and reactivity of these compounds . Another study outlines a one-pot synthesis of benzodiazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C12H18N2/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 . The molecular weight of the compound is 190.29 .


Chemical Reactions Analysis

1,4-Diazepines, including “this compound”, are associated with a wide range of chemical reactions due to their structural versatility . The reactivity of these compounds is often exploited in the synthesis of various biologically active compounds .

Mechanism of Action

The exact mechanism of action of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane is not fully understood, but it is believed to interact with the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. This compound may enhance the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. This, in turn, may result in the sedative and anxiolytic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce seizure activity in animal models, suggesting its potential as an anticonvulsant agent. This compound has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders and insomnia. In addition, this compound has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane is its ease of synthesis, which makes it readily available for use in laboratory experiments. This compound has also been found to have low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 1-(4-Methylphenyl)sulfonyl-1,4-diazepane. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility or enhanced activity at the GABA-A receptor. Another direction for research is the investigation of the potential of this compound as a therapeutic agent for the treatment of neurodegenerative disorders. Finally, the use of this compound in combination with other compounds may also be an area of interest for future research.

Synthesis Methods

1-(4-Methylphenyl)sulfonyl-1,4-diazepane can be synthesized through a one-pot reaction of 4-methylbenzenesulfonyl chloride and 1,4-diazepane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to this compound. The purity of this compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-Methylphenyl)sulfonyl-1,4-diazepane has shown potential applications in various fields of scientific research. It has been studied for its anticonvulsant, anxiolytic, and sedative properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been used as a building block for the synthesis of other compounds with potential biological activities.

Safety and Hazards

The safety information for “1-(4-Methylphenyl)sulfonyl-1,4-diazepane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZDXFSGDLAAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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